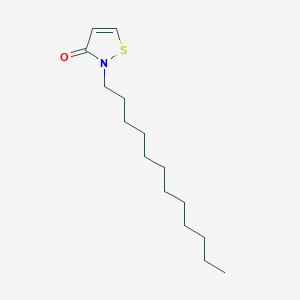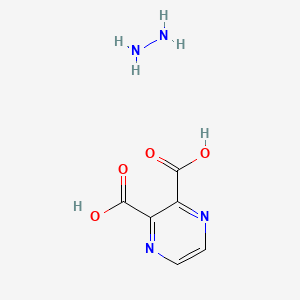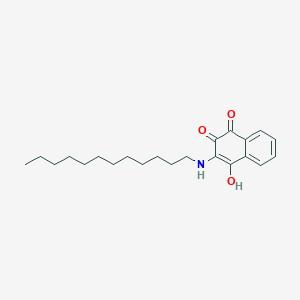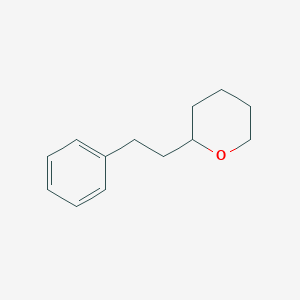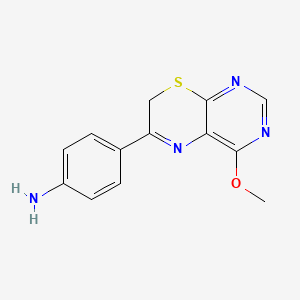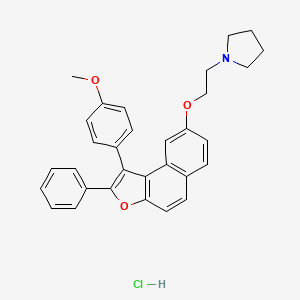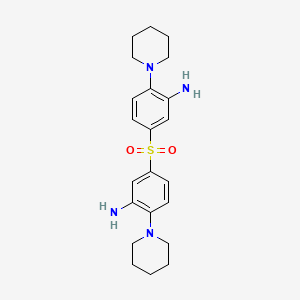![molecular formula C18H28 B14697706 bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene CAS No. 25190-87-8](/img/structure/B14697706.png)
bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene is a complex organic compound with a unique structure that includes multiple cyclic and unsaturated components. This compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of bicyclo[2.2.1]hepta-2,5-diene typically involves the condensation of cyclopentadiene with acetylene under pressure, yielding a 40-45% product . This reaction is conducted under controlled conditions to ensure the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.1]hepta-2,5-diene may involve the use of zeolite catalysts to facilitate the dimerization process . The choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form different products.
Reduction: Reduction reactions can be performed using reducing agents to modify the structure of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of bicyclo[2.2.1]hepta-2,5-diene include Lewis bases, which can react with the compound to form various products . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of bicyclo[2.2.1]hepta-2,5-diene depend on the specific reaction conditions and reagents used. For example, the dimerization of this compound can produce norbornadiene dimers with high selectivity when using appropriate catalysts .
Applications De Recherche Scientifique
Bicyclo[2.2.1]hepta-2,5-diene has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic materials, such as polycyclic hydrocarbons.
Biology: The compound is used in the study of biological processes and the development of bioactive molecules.
Medicine: It is involved in the synthesis of pharmaceuticals and other medicinal compounds.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.1]hepta-2,5-diene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]hepta-2,5-diene can be compared with other similar compounds, such as:
Bicyclo[2.2.1]hept-2-ene: This compound has a similar bicyclic structure but differs in its unsaturation and functional groups.
Bicyclo[2.2.1]hepta-2,5-diene-rhodium (I) chloride dimer: This compound is a rhodium complex with a similar bicyclic structure, used in catalysis.
The uniqueness of bicyclo[2.2.1]hepta-2,5-diene lies in its ability to undergo a wide range of chemical reactions and its applications in various fields of research and industry.
Propriétés
Numéro CAS |
25190-87-8 |
|---|---|
Formule moléculaire |
C18H28 |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene |
InChI |
InChI=1S/C7H8.C6H10.C3H6.C2H4/c1-2-7-4-3-6(1)5-7;1-3-5-6-4-2;1-3-2;1-2/h1-4,6-7H,5H2;3-4,6H,1,5H2,2H3;3H,1H2,2H3;1-2H2/b;6-4+;; |
Clé InChI |
GXXRDSJORVPUFQ-NGRWPUITSA-N |
SMILES isomérique |
CC=C.C/C=C/CC=C.C=C.C1C2C=CC1C=C2 |
SMILES canonique |
CC=C.CC=CCC=C.C=C.C1C2C=CC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


